(4-Fluoro-2-methoxy-3-methylphenyl)methanol
Description
(4-Fluoro-2-methoxy-3-methylphenyl)methanol is a substituted benzyl alcohol derivative with a fluorine atom at the para position, a methoxy group at the ortho position, and a methyl group at the meta position on the aromatic ring. Its molecular formula is C₉H₁₁FO₂, and its molecular weight is 170.18 g/mol.
Properties
Molecular Formula |
C9H11FO2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
(4-fluoro-2-methoxy-3-methylphenyl)methanol |
InChI |
InChI=1S/C9H11FO2/c1-6-8(10)4-3-7(5-11)9(6)12-2/h3-4,11H,5H2,1-2H3 |
InChI Key |
SHJHSBXIOCKCCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CO)F |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Starting Materials and Key Intermediates
- 2,4-Difluoro-1-nitrobenzene is a common starting material for related fluorinated methoxy derivatives.
- 4-Fluoro-2-methoxynitrobenzene and 4-fluoro-2-methoxyaniline are key intermediates.
- Methanol and bases such as potassium tert-butoxide are used for nucleophilic aromatic substitution to introduce methoxy groups.
General Synthetic Route
A representative multi-step synthetic sequence adapted from patent WO2018207120A1 for related compounds is as follows:
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| A | Nucleophilic aromatic substitution of 2,4-difluoro-1-nitrobenzene with methanol to give 4-fluoro-2-methoxy-1-nitrobenzene | Methanol, potassium tert-butoxide, toluene, 0-20°C | 87.4 | Controlled low temperature to avoid side reactions |
| B | Catalytic hydrogenation of 4-fluoro-2-methoxy-1-nitrobenzene to 4-fluoro-2-methoxyaniline | Raney Ni, methanol, H2 gas, 25-30°C | 98.0 | Hydrogen uptake monitored for completion |
| C | Protection of 4-fluoro-2-methoxyaniline as N-acetyl derivative | Acetic anhydride, acetic acid, 25-90°C | 83.1 | Protects amine for nitration step |
| D | Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide to N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | Fuming nitric acid, sulfuric acid, 0-5°C | 78.3 | Controlled addition to avoid over-nitration |
| E | Deprotection and conversion to 4-fluoro-2-methoxy-5-nitroaniline | HCl, reflux, then basification and extraction | 73.6 | Final purification by crystallization |
Note: This sequence is for 4-fluoro-2-methoxy-5-nitroaniline, but similar principles apply for preparing methanol derivatives via appropriate functional group interconversions.
Specific Preparation of (4-Fluoro-2-methoxy-3-methylphenyl)methanol
The key difference for preparing this compound lies in the presence of the methyl group at the 3-position and the benzylic hydroxyl group.
Two main synthetic approaches are plausible:
Approach 1: Reduction of Corresponding Aldehyde
- Step 1: Synthesize 4-fluoro-2-methoxy-3-methylbenzaldehyde via directed ortho-lithiation or selective formylation of 4-fluoro-2-methoxytoluene.
- Step 2: Reduce the aldehyde to the corresponding benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH4).
This approach is favored due to the straightforward reduction of aldehydes to alcohols with high selectivity.
Approach 2: Direct Hydroxymethylation
- Electrophilic substitution of 4-fluoro-2-methoxytoluene with formaldehyde under acidic or basic conditions to introduce hydroxymethyl group at the benzylic position.
- This method requires careful control to prevent over-oxidation or polymerization.
Experimental Data Summary
| Compound | Method | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| 4-Fluoro-2-methoxy-3-methylbenzaldehyde | Directed ortho-lithiation + Formylation | n-BuLi, DMF | -78°C to RT | 70-85% (literature typical) | Requires anhydrous conditions |
| This compound | Reduction of aldehyde | NaBH4, MeOH, 0-25°C | 90-95% | Mild, selective reduction | |
| This compound | Hydroxymethylation | Paraformaldehyde, acid/base catalyst | Reflux | Variable (50-70%) | Requires purification |
Analysis of Preparation Methods
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Reduction of aldehyde | High selectivity, mild conditions, high yield | Requires prior synthesis of aldehyde, moisture sensitive reagents |
| Direct hydroxymethylation | One-step introduction of hydroxymethyl group | Lower selectivity, side reactions possible, purification challenges |
Industrial Feasibility
- The reduction of aldehyde using NaBH4 is widely used industrially due to simplicity and scalability.
- Protection/deprotection sequences for related compounds (e.g., anilines) demonstrate the importance of functional group compatibility.
- Use of Raney Ni for hydrogenation steps is common in scale-up but requires careful handling.
Chemical Reactions Analysis
Esterification Reactions
The primary alcohol group undergoes esterification with acylating agents. For example:
-
Acetylation : Reacting with acetic anhydride in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding acetate ester .
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Acetylation | Acetic anhydride, H<sub>2</sub>SO<sub>4</sub>, 90°C, 3–5 hrs | Formation of acetylated derivative |
This reaction is analogous to methods used for protecting alcohols in multi-step syntheses .
Oxidation Reactions
The alcohol group can be oxidized to a ketone or carboxylic acid under controlled conditions:
-
Oxidation to Aldehyde/Ketone : Using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Strong Oxidation : Potassium permanganate (KMnO<sub>4</sub>) or chromium trioxide (CrO<sub>3</sub>) may oxidize the alcohol to a carboxylic acid, though steric hindrance from substituents may limit reactivity.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Mild Oxidation | PCC, CH<sub>2</sub>Cl<sub>2</sub>, 25°C | Ketone formation (theoretical) | |
| Strong Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, reflux | Carboxylic acid (theoretical) |
Substitution Reactions
The fluorine atom on the aromatic ring may participate in nucleophilic aromatic substitution (NAS), though its electron-withdrawing nature and steric effects from adjacent groups typically reduce reactivity .
-
Nitration : Directed by the methoxy group, nitration could occur at the 5-position under mixed acid conditions (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) .
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | Fuming HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0–5°C | Nitro-substituted derivative |
Coupling Reactions
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub>, 80°C | Biaryl product (theoretical) |
Protection/Deprotection Strategies
The alcohol group is often protected to prevent undesired side reactions:
-
Silylation : Using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF.
-
Tritylation : Triphenylmethyl chloride in pyridine.
| Protection Method | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Silylation | TBDMSCl, imidazole, DMF, 25°C | TBDMS-protected alcohol |
Reduction Reactions
While the compound itself is an alcohol, its derivatives (e.g., ketones) can be reduced. For example:
-
Ketone Reduction : Sodium borohydride (NaBH<sub>4</sub>) or lithium aluminum hydride (LiAlH<sub>4</sub>) to regenerate the alcohol.
Key Considerations:
Scientific Research Applications
(4-Fluoro-2-methoxy-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methoxy-3-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Functional Group Effects
The following table compares (4-Fluoro-2-methoxy-3-methylphenyl)methanol with key analogs, highlighting structural differences and their implications:
Key Structural and Functional Differences
Fluorine vs. Trifluoromethyl Substitution: The trifluoromethyl (-CF₃) group in (4-Fluoro-3-(trifluoromethyl)phenyl)methanol introduces strong electron-withdrawing effects, increasing acidity of the hydroxyl group compared to the methyl-substituted parent compound. This enhances stability in acidic environments but reduces solubility in polar solvents.
Methanol vs. Sulfane Functional Groups: Replacing the hydroxyl group with a methylthio (-SCH₃) group in (4-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane significantly increases lipophilicity (logP ≈ 2.8 vs. 1.5 for the parent compound). This modification is advantageous in designing compounds for blood-brain barrier penetration.
Aromatic vs. Heterocyclic Scaffolds: The furan-containing analog (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol introduces a heterocyclic ring, altering electronic distribution and enabling π-π stacking interactions in target binding.
Nitro and Ketone Functionality: The ethanone derivative 1-(4-Hydroxy-3-methoxyphenyl)-2-(3-nitrophenoxy)ethanone exhibits nitro-group-induced electron deficiency, making it reactive toward nucleophilic agents. This contrasts with the parent methanol’s nucleophilic hydroxyl group.
Biological Activity
(4-Fluoro-2-methoxy-3-methylphenyl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anticancer properties, interactions with biological targets, and pharmacological profiles.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 182.20 g/mol. The compound features a hydroxymethyl group (-CH₂OH) attached to a phenyl ring, which enhances its chemical reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Fluorination : Introduction of the fluorine atom at the para position.
- Methoxylation : Addition of the methoxy group at the ortho position.
- Hydroxymethylation : Formation of the hydroxymethyl group.
The synthetic routes can vary based on available reagents and desired yields.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro assays demonstrated IC50 values ranging from 1.75 to 9.46 μM against MDA-MB-231 cells, indicating promising growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which showed IC50 values of 17.02 μM .
The mechanism by which this compound exerts its effects appears to involve:
- Topoisomerase II Inhibition : Acting as a topoisomerase II poison, it disrupts DNA replication in cancer cells .
- CYP450 Interaction : Preliminary studies suggest that it may act as an inhibitor of cytochrome P450 enzymes, potentially affecting drug metabolism and pharmacokinetics.
Study 1: Anticancer Activity in Mice
In a study involving BALB/c nude mice inoculated with MDA-MB-231 TNBC cells, treatment with this compound resulted in significant inhibition of tumor growth over a 30-day period compared to untreated controls. The compound also demonstrated a favorable safety profile with no acute toxicity observed at doses up to 2000 mg/kg .
Study 2: Cell Line Efficacy
Another study evaluated the compound's efficacy across various cancer cell lines, including A2780 and A2780cis. Results indicated that at concentrations as low as 0.5 μM, the compound reduced cell viability significantly, showcasing its potential as an effective therapeutic agent against resistant cancer strains .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
Q & A
Q. What are the standard synthetic routes for (4-Fluoro-2-methoxy-3-methylphenyl)methanol, and how is reaction progress monitored?
Methodological Answer: A common approach involves reducing a precursor aldehyde, such as 4-fluoro-2-methoxy-3-methylbenzaldehyde, using sodium borohydride (NaBH₄) in methanol. For example:
- Procedure : Dissolve the aldehyde (3.42 mmol) in methanol (15 mL), add NaBH₄ (0.85 mmol) gradually under stirring, and reflux for 2 hours. After solvent removal, extract with diethyl ether, dry with Na₂SO₄, and recrystallize from ethyl acetate .
- Monitoring : Reaction completion is verified via thin-layer chromatography (TLC) or FTIR spectroscopy (disappearance of the aldehyde C=O stretch at ~1700 cm⁻¹). Post-synthesis, purity is confirmed using melting point analysis and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Q. How should researchers address stability and storage challenges for this compound?
Methodological Answer:
- Stability : The benzylic alcohol group may oxidize; store under inert atmosphere (N₂/Ar) at 2–8°C.
- Handling : Use anhydrous solvents to prevent hydrolysis. Monitor decomposition via periodic NMR or HPLC analysis. For hygroscopic samples, employ desiccants .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Methodological Answer:
- Solvent Optimization : Replace methanol with THF or DMF to enhance solubility of aromatic precursors.
- Catalysis : Use catalytic CeCl₃ to accelerate NaBH₄ reduction.
- Workflow : Employ design of experiments (DoE) to model variables (e.g., temperature, stoichiometry). For example, a 2² factorial design can assess temperature (25–60°C) and NaBH₄ equivalents (1–2 mol) .
Q. How can contradictions between NMR and mass spectrometry data be resolved during characterization?
Methodological Answer:
- Case Example : If NMR suggests a methoxy group but MS shows a mass discrepancy, consider:
Q. What computational methods are used to predict reactivity and electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software can optimize geometry and compute frontier molecular orbitals (HOMO/LUMO), revealing electrophilic sites.
- NBO Analysis : Evaluates hyperconjugation (e.g., methoxy group’s electron-donating effect on the aromatic ring).
- MD Simulations : Predict solvation behavior and thermal stability using AMBER or GROMACS .
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Data Collection : Use SHELXT (SHELX suite) for structure solution from single-crystal diffraction data.
- Refinement : SHELXL refines positional and thermal parameters, with H atoms placed via riding models.
- Validation : Check R-factors (<5%) and ORTEP-3 visualizations for bond angle/length accuracy .
Q. What chromatographic methods ensure purity for this compound in catalytic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
